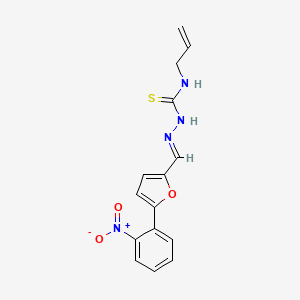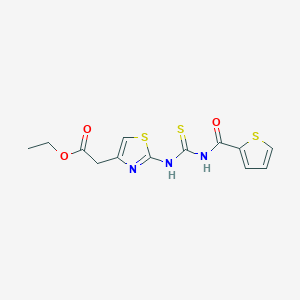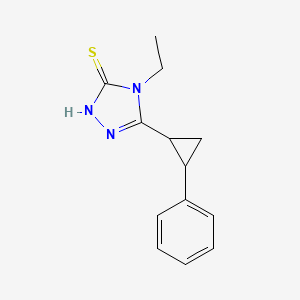
4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a phenyl group (a cyclic group of carbon atoms, often referred to as an aromatic ring) and a cyclopropyl group (a three-membered ring of carbon atoms).
Molecular Structure Analysis
The molecular formula of this compound is C13H15N3S, indicating it contains 13 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom . The exact structure would depend on the arrangement of these atoms and the bonds between them.Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The 1,2,4-triazole ring is known to participate in various chemical reactions, particularly those involving the nitrogen atoms . The phenyl and cyclopropyl groups could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Protective Effects Against Oxidative Stress
Research by Aktay, Tozkoparan, and Ertan (2005) explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver. This study suggests that derivatives of the 1,2,4-triazole class, by modulating oxidative stress, could have implications for neuroprotective and hepatoprotective therapies (G. Aktay, B. Tozkoparan, M. Ertan, 2005).
Synthesis and Chemical Characterization
Abdelrazek et al. (2018) focused on the facile synthesis of novel triazolo[3,4-b]thiadiazines and triazolo[4,3-b]tetrazines starting from 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, showcasing the compound's utility as a key intermediate in synthesizing a wide array of heterocyclic compounds with potential biological activities (F. M. Abdelrazek et al., 2018).
Anticancer Properties
A study by Šermukšnytė et al. (2022) demonstrated the cytotoxicity of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety against human melanoma, breast cancer, and pancreatic carcinoma cell lines. This investigation underscores the potential of 1,2,4-triazole derivatives as scaffolds for developing new anticancer agents (Aida Šermukšnytė et al., 2022).
Antimicrobial Activities
Bayrak et al. (2009) synthesized new 1,2,4-triazoles, their Mannich and Schiff bases, and evaluated their antimicrobial activities, highlighting the potential use of such compounds in developing new antimicrobial agents (Hacer Bayrak et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethyl-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-2-16-12(14-15-13(16)17)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZZHCETNJYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

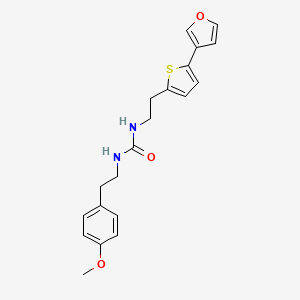
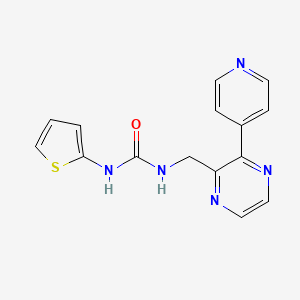

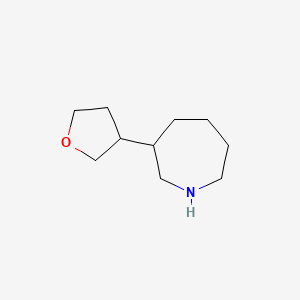
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)
![N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2629956.png)

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2629961.png)

